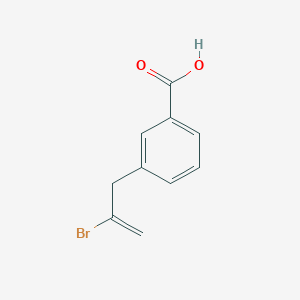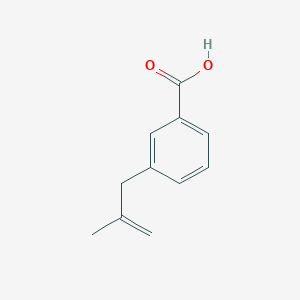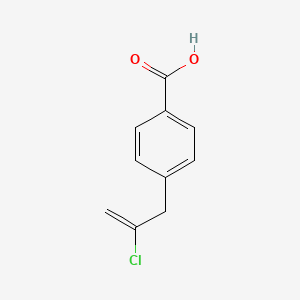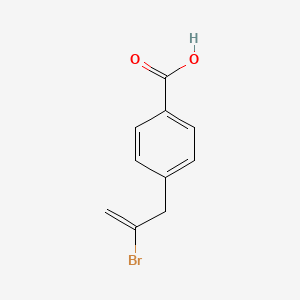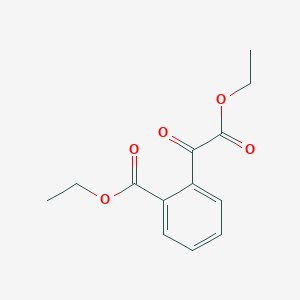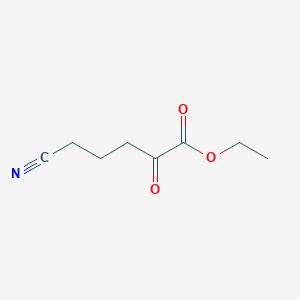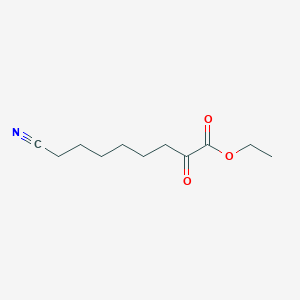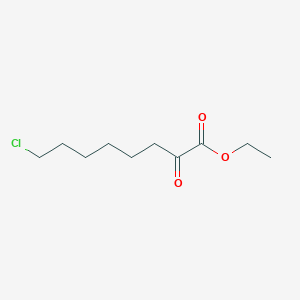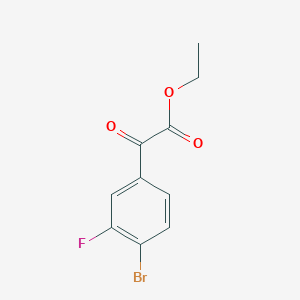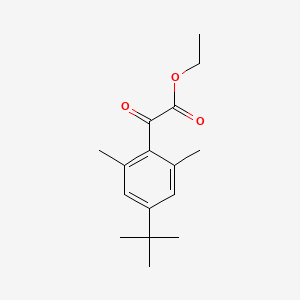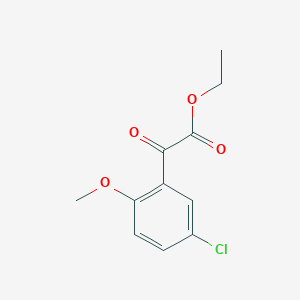![molecular formula C14H15BrO3 B1323814 反式-2-[2-(3-溴苯基)-2-氧代乙基]环戊烷-1-羧酸 CAS No. 733740-61-9](/img/structure/B1323814.png)
反式-2-[2-(3-溴苯基)-2-氧代乙基]环戊烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15BrO3 and a molecular weight of 311.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopentane ring via an oxoethyl linkage. It is commonly used in various research and industrial applications due to its unique chemical properties.
科学研究应用
Chemistry
In chemistry, trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives through substitution and addition reactions .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It serves as a model compound in the development of new pharmaceuticals .
Medicine
In medicine, trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting specific diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of Oxoethyl Linkage: The brominated phenyl compound is then reacted with an appropriate oxoethyl precursor under controlled conditions to form the oxoethyl linkage.
Cyclopentane Ring Formation: The final step involves the formation of the cyclopentane ring, which is achieved through a cyclization reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH, NH3 (ammonia), acetone
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated derivatives
作用机制
The mechanism of action of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group allows for binding to certain receptors or enzymes, while the oxoethyl and cyclopentane moieties contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Uniqueness
Compared to its analogs, trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique reactivity due to the position of the bromine atom on the phenyl ring. This positional difference influences the compound’s electronic properties and steric interactions, making it distinct in terms of its chemical behavior and applications .
属性
IUPAC Name |
(1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACUJOMFXBPGV-JOYOIKCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
